

# 6-Bromo-8-chloroquinoline molecular structure and weight

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## Compound of Interest

Compound Name: 6-Bromo-8-chloroquinoline

Cat. No.: B599952

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An In-Depth Technical Guide to **6-Bromo-8-chloroquinoline** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and key experimental considerations for **6-Bromo-8-chloroquinoline**, a halogenated quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry.

## Molecular Structure and Properties

**6-Bromo-8-chloroquinoline** is a heterocyclic aromatic compound. The quinoline core is substituted with a bromine atom at the 6th position and a chlorine atom at the 8th position.

Molecular Structure:

The structure of **6-Bromo-8-chloroquinoline** is characterized by the following identifiers:

- IUPAC Name: **6-bromo-8-chloroquinoline**[\[1\]](#)
- SMILES: Clc1cc(Br)cc2cccnc12
- InChI Key: BDEUOIMCEVFYET-UHFFFAOYSA-N[\[2\]](#)

## Quantitative Data Summary

The key physicochemical properties of **6-Bromo-8-chloroquinoline** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrClN	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	242.50 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	16567-13-8	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Solid	<a href="#">[2]</a>
Melting Point	119.5-120 °C	<a href="#">[3]</a>
XLogP3	3.1	<a href="#">[1]</a>
Hydrogen Bond Donors	0	<a href="#">[1]</a>
Hydrogen Bond Acceptors	1	<a href="#">[1]</a>

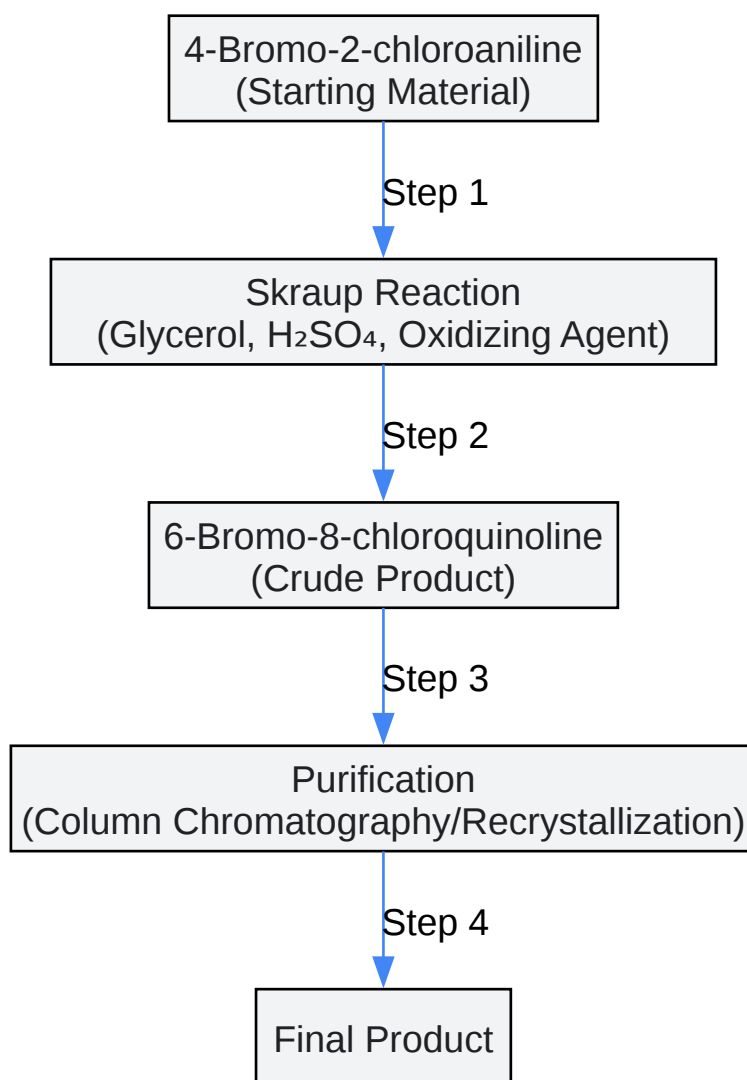
## Experimental Protocols

While a specific, detailed synthesis protocol for **6-Bromo-8-chloroquinoline** is not readily available in the provided search results, a plausible multi-step synthetic route can be proposed based on established methodologies for analogous quinoline derivatives, such as the Skraup synthesis and subsequent halogenation reactions.

## Proposed Synthesis of 6-Bromo-8-chloroquinoline

The synthesis can be envisioned as a multi-step process starting from a commercially available substituted aniline.

Logical Synthesis Workflow



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Caption: Proposed synthetic pathway for **6-Bromo-8-chloroquinoline**.

#### Step 1: Skraup Synthesis of **6-Bromo-8-chloroquinoline**

This step involves the cyclization of 4-bromo-2-chloroaniline with glycerol in the presence of an acid catalyst and an oxidizing agent to form the quinoline ring system.

- Materials:
  - 4-Bromo-2-chloroaniline
  - Glycerol

- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- An oxidizing agent (e.g., arsenic acid or nitrobenzene)
- Ferrous sulfate (as a moderator)
- Procedure:
  - In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a reaction vessel containing 4-bromo-2-chloroaniline and glycerol. The reaction is highly exothermic and requires careful temperature control.
  - Add ferrous sulfate to moderate the reaction.
  - Slowly add the oxidizing agent to the mixture.
  - Heat the reaction mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
  - Once the reaction is complete, cool the mixture and carefully pour it onto ice.
  - Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the crude product precipitates.
  - Filter the precipitate, wash with water, and dry.

## Purification Protocol

The crude product from the synthesis will likely contain impurities and requires purification.

- Method: Column chromatography or recrystallization.
- Procedure (Column Chromatography):
  - Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane).
  - Pack a chromatography column with the slurry.

- Dissolve the crude **6-Bromo-8-chloroquinoline** in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
- Load the dissolved sample onto the column.
- Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **6-Bromo-8-chloroquinoline**.

## Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

To assess the purity of the synthesized compound, a reverse-phase HPLC method can be employed.

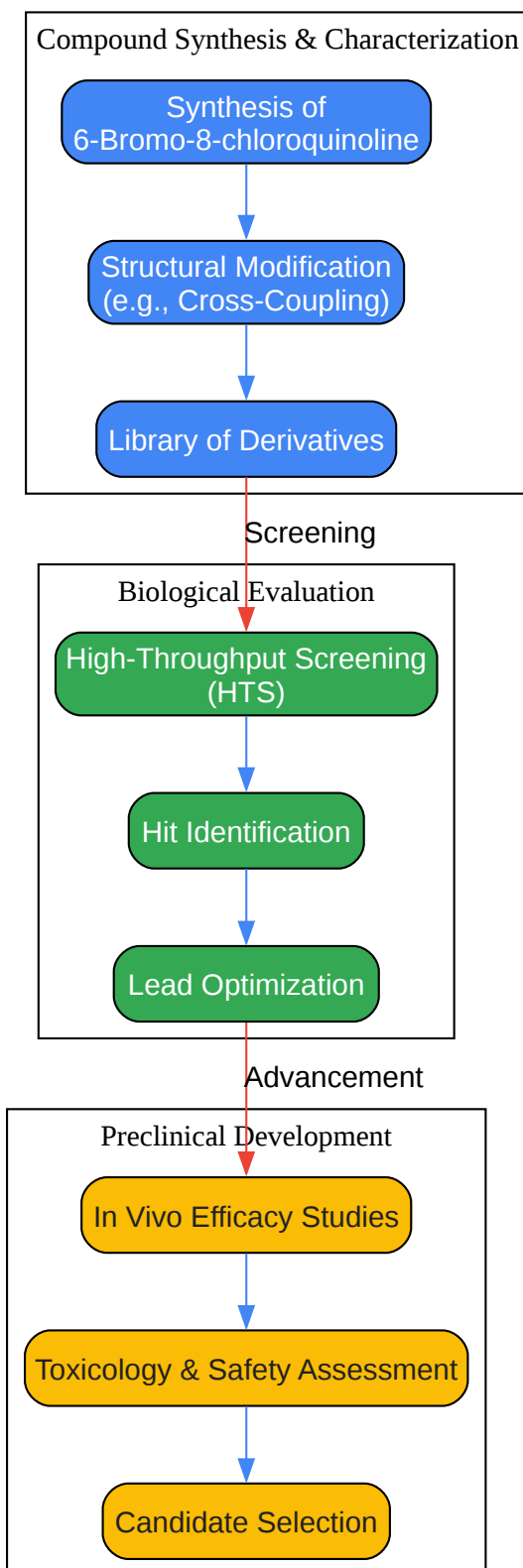
- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A small amount of an acid like formic acid can be added for better peak shape.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 254 nm is generally suitable for aromatic compounds like quinolines.
- Sample Preparation:
  - Accurately weigh and dissolve a sample of **6-Bromo-8-chloroquinoline** in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
  - Filter the solution through a 0.45 µm syringe filter before injection.

- **Purity Assessment:** The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

## Application in Drug Discovery

Quinoline derivatives are a well-established class of "privileged structures" in medicinal chemistry, known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. **6-Bromo-8-chloroquinoline**, with its specific substitution pattern, serves as a valuable scaffold for the development of novel therapeutic agents. The bromine and chlorine atoms provide reactive handles for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for biological screening.

Logical Workflow for Drug Discovery Application



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Caption: A logical workflow for the utilization of **6-Bromo-8-chloroquinoline** in a drug discovery program.

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